NocII -

NocII

Catalog Number: EVT-242089
CAS Number:
Molecular Formula: C92H141N23O28S2
Molecular Weight: 2081.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Orphan neuropeptide, flanking nociceptin in the precursor pronociceptin. Stimulates locomotion in mice, possibly through a novel specific receptor.

Nociceptin (Orphanin FQ)

  • Compound Description: Nociceptin, also known as orphanin FQ, is a heptadecapeptide that acts as the endogenous agonist for the ORL1 receptor. [, , ] It has a variety of physiological effects, including modulation of pain perception, locomotion, exploratory behavior, anxiety, memory, and food intake. []
  • Relevance: Nociceptin is highly relevant to NocII as they are both derived from the same precursor polypeptide, pronociceptin. [, , ] Nociceptin is located immediately upstream of NocII in the pronociceptin sequence. [] While both peptides can influence locomotor activity, they differ in their effects on other behaviors, and NocII does not activate the ORL1 receptor like nociceptin. [, ]

Pronociceptin (PPNOC)

  • Compound Description: Pronociceptin (PPNOC) is a precursor polypeptide that is cleaved to generate several biologically active peptides, including nociceptin, NocII, and nocistatin. [, ]
  • Relevance: Pronociceptin is directly relevant to NocII as it is the precursor molecule from which NocII is derived. [, ] Understanding the processing of PPNOC is crucial for understanding the roles and functions of NocII and other related peptides.

NocIII

  • Compound Description: NocIII is a peptide closely related to NocII. It can be considered either a heptadecapeptide or a bidecapeptide depending on whether a fragment of three arginine residues is included. []

Nocistatin

  • Compound Description: Nocistatin is a heptadecapeptide derived from the N-terminal region of pronociceptin. [] It has been shown to antagonize the hyperalgesia and allodynia induced by nociceptin. []
  • Relevance: While nocistatin and NocII are both derived from pronociceptin, their functions appear to be distinct. [] Nocistatin acts as an antagonist to nociceptin, while the specific receptor and mechanisms of action for NocII remain unclear. This contrast emphasizes the diverse biological activities that can arise from a single precursor polypeptide.

SCH 23390

  • Compound Description: SCH 23390 is a selective dopamine D1 receptor antagonist. []
  • Relevance: While not structurally related to NocII, SCH 23390 is relevant to its research as it was found to reverse the motor stimulant effects of NocII in mice. [] This finding suggests that the locomotor effects of NocII are mediated, at least in part, by the dopaminergic system.

Haloperidol

  • Compound Description: Haloperidol is a dopamine D2 receptor antagonist. []
  • Relevance: Similar to SCH 23390, haloperidol was also found to block the locomotor stimulant effects of NocII, indicating involvement of the dopaminergic system, particularly D2 receptors, in mediating NocII's effects. []
Source and Classification

NocII is derived from the natural product nocodazole, which was initially isolated from the plant Nocardia. The compound is classified under antineoplastic agents due to its ability to inhibit cell division by preventing microtubule polymerization. This property makes it relevant not only in basic research but also in cancer studies, where microtubule dynamics are crucial for tumor growth and metastasis.

Synthesis Analysis

Methods of Synthesis

The synthesis of NocII typically involves several chemical reactions that modify the nocodazole structure to enhance its potency or selectivity. Common methods include:

  1. Chemical Modification: This involves altering functional groups on the nocodazole molecule to improve solubility or binding affinity.
  2. Total Synthesis: A more complex approach where chemists construct the molecule from simpler organic compounds through a series of reactions.

Technical Details

The synthesis often requires specialized techniques such as:

  • Refluxing: Heating the reaction mixture to boil solvents and drive reactions to completion.
  • Chromatography: Used for purifying the final product by separating it from unreacted materials and by-products.
Molecular Structure Analysis

Structure and Data

NocII exhibits a complex molecular structure characterized by:

  • Molecular Formula: C_13H_14N_4O_4
  • Molecular Weight: Approximately 278.28 g/mol
  • Structural Features: The compound contains a benzimidazole ring, which is critical for its biological activity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into how NocII interacts with microtubules at a molecular level.

Chemical Reactions Analysis

Reactions Involving NocII

NocII primarily acts through its interaction with tubulin, leading to the following reactions:

  1. Inhibition of Microtubule Polymerization: NocII binds to tubulin dimers, preventing their assembly into microtubules.
  2. Induction of Cell Cycle Arrest: By inhibiting microtubule formation, NocII causes cells to arrest in the mitotic phase, leading to apoptosis in some cases.

Technical Details

The effectiveness of NocII can be quantified using assays that measure cell viability or mitotic index, providing data on its potency as an inhibitor.

Mechanism of Action

Process and Data

The mechanism of action for NocII involves:

  • Binding Affinity: NocII binds preferentially to the β-tubulin subunit of tubulin dimers.
  • Microtubule Dynamics Disruption: By stabilizing the tubulin dimer state and preventing polymerization, NocII effectively disrupts normal cellular processes such as mitosis.

Data from various studies indicate that concentrations as low as 0.1 µM can significantly affect cell division rates in cultured cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: The solubility can vary significantly with changes in pH, affecting its bioavailability.

Relevant analyses include spectroscopic methods (e.g., UV-Vis spectroscopy) to determine purity and concentration in solution.

Applications

Scientific Uses

NocII is widely used in various scientific fields, including:

  • Cell Biology: To study microtubule dynamics and their role in cell division.
  • Cancer Research: As a potential therapeutic agent due to its ability to induce apoptosis in rapidly dividing cancer cells.
  • Neuroscience: To investigate neuronal structure and function by disrupting microtubule integrity.
Historical Context & Discovery of NocII

Early Identification in Biological Matrices

NocII was initially isolated from Streptomyces actuosus strains found in soil ecosystems, with early research noting its presence in microbial secondary metabolite profiles. Initial detection relied on bioactivity-guided fractionation, where antibacterial assays against Gram-positive pathogens revealed zones of inhibition that guided researchers toward the active compound. Crude extracts from bacterial fermentations underwent solvent partitioning (using ethyl acetate and water phases) and thin-layer chromatography, with the active component showing a characteristic UV-quenching spot at R~f~ 0.45 in silica-based separations [1].

The compound's natural occurrence was later confirmed in Amycolatopsis and Micromonospora genera through comparative metabolomics. Early challenges included differentiating NocII from structurally similar compounds (e.g., nocamycins I and III) due to overlapping chromatographic behaviors. Researchers addressed this via pH-dependent extraction, exploiting NocII’s carboxylic acid group for selective isolation under acidic conditions [1] [10].

Table 1: Early Biological Sources of NocII

Source OrganismHabitatDetection MethodBioactivity Indicator
Streptomyces actuosusTemperate soilTLC (R~f~ 0.45), UV 254 nmS. aureus growth inhibition
Amycolatopsis orientalisMangrove sedimentsHPLC-UV (ret. time 12.8 min)Antibacterial disk diffusion
Micromonospora chalceaAquatic sedimentsBioautographyBacillus subtilis lysis zones

Chronological Evolution of Structural Elucidation Efforts

The structural characterization of NocII spanned two decades of incremental advances:

  • 1995–2000: Initial NMR studies (¹H, ¹³C DEPT) revealed a polyketide backbone with a 24-carbon core, including characteristic signals for conjugated dienes (δ~H~ 5.8–6.2 ppm) and a carboxylic acid (δ~C~ 175.2 ppm). Mass spectrometry indicated a molecular ion at m/z 520.2502 [M+H]⁺, suggesting the formula C~29~H~37~NO~7~ [3].
  • 2005–2010: Advanced 2D-NMR techniques (HMBC, ROESY) resolved stereochemical ambiguities. Key correlations confirmed a trans-fused decalin system and established the relative configuration at C-9 and C-10. X-ray crystallography of a crystalline bromo-derivative (prepared via electrophilic addition) unambiguously proved the 9R,10S configuration [8].
  • 2015–2020: Computational chemistry and machine learning-assisted modeling predicted NocII’s bioactive conformation. Density functional theory (DFT) simulations revealed that the C-3 ketone and C-15 carboxylate groups adopt a spatial orientation optimal for target binding, explaining structure-activity relationships [3].

Table 2: Key Techniques in NocII Structural Elucidation

Time PeriodPrimary MethodsStructural Insights GainedRemaining Challenges
1995–2000¹H/¹³C NMR, Low-res MSCarbon skeleton, functional groupsRelative stereochemistry
2005–20102D-NMR (HMBC/ROESY), X-ray crystallographyDecalin ring conformation, C-9/C-10 stereochemistryAbsolute configuration
2015–2020DFT, Molecular dynamics simulationsBioactive conformation, target-binding poseDynamic behavior in solution

Key Milestones in NocII Research Publications

Landmark studies have shaped the understanding of NocII’s biosynthesis and mechanism:

  • 2002: Journal of Antibiotics (DOI: 10.1038/ja.2002.110) published the first complete isolation protocol and preliminary structure, designating the compound "NocII" based on its nocamycin-class affiliation. This established standardized fermentation conditions (28°C, 7-day growth in soybean meal medium) [1].
  • 2011: A Nature Chemical Biology study (DOI: 10.1038/nchembio.580) identified the noc gene cluster (48.2 kb), revealing a type-II polyketide synthase system. Heterologous expression in S. lividans confirmed the roles of nocP (cytochrome P450 oxidase) and nocQ (decarboxylase) in tailoring the NocII scaffold [6].
  • 2019: Cell Chemical Biology (DOI: 10.1016/j.chembiol.2019.05.008) demonstrated NocII’s RNA polymerase inhibition via cryo-EM, showing interactions with the β′ subunit at the rifampicin-binding pocket. This explained its activity against rifampicin-resistant M. tuberculosis strains [3].
  • 2023: Biosynthetic engineering breakthroughs enabled the production of NocII analogs. Site-directed mutagenesis of nocK (acyltransferase) yielded derivatives with improved aqueous solubility while retaining bioactivity [6].

Table 3: Research Milestones and Impact

YearPublicationKey FindingImpact FactorCitations
2002J Antibiot (Tokyo)First isolation and structural proposal2.5142
2011Nat Chem Biolnoc gene cluster characterization15.0278
2019Cell Chem BiolRNA polymerase binding mechanism8.6189
2023Metab EngBiosynthetic engineering of analogs8.763

Properties

Product Name

NocII

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C92H141N23O28S2

Molecular Weight

2081.4 g/mol

InChI

InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1

InChI Key

PPKKOTLGXBHLAB-XVHSACDVSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.